molecular formula C9H7BrN2 B040456 3-(2-bromophenyl)-1H-pyrazole CAS No. 114382-20-6

3-(2-bromophenyl)-1H-pyrazole

Cat. No.: B040456
CAS No.: 114382-20-6
M. Wt: 223.07 g/mol
InChI Key: VDHTYVJAQNZWTD-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 2-bromobenzoyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form dihydropyrazoles.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products

    Substitution: Formation of 3-(2-substituted phenyl)-1H-pyrazoles.

    Oxidation: Formation of pyrazolones.

    Reduction: Formation of dihydropyrazoles.

    Coupling: Formation of biaryl or diaryl pyrazoles.

Scientific Research Applications

3-(2-bromophenyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring contribute to the compound’s ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-1H-pyrazole
  • 3-(4-bromophenyl)-1H-pyrazole
  • 3-(2-chlorophenyl)-1H-pyrazole
  • 3-(2-fluorophenyl)-1H-pyrazole

Uniqueness

3-(2-bromophenyl)-1H-pyrazole is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. The ortho position of the bromine atom can lead to steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its meta or para analogs.

Properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHTYVJAQNZWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370833
Record name 3-(2-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114382-20-6
Record name 3-(2-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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